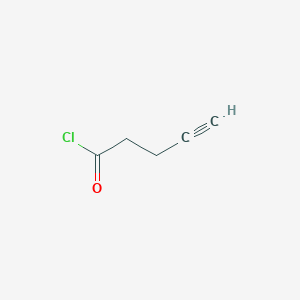

Pent-4-ynoyl chloride

Description

Structural Significance in Contemporary Organic Synthesis

The significance of pent-4-ynoyl chloride in modern organic synthesis stems from its bifunctional nature, incorporating two highly useful reactive sites within a single, compact molecule: an acyl chloride and a terminal alkyne. smolecule.com This unique combination allows for a wide range of chemical transformations, making it a valuable building block for complex molecular architectures.

The acyl chloride group is a highly reactive derivative of a carboxylic acid. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. For instance, it reacts with amines to form stable amide bonds, with alcohols to produce esters, and with thiols to yield thioesters. This reactivity allows chemists to covalently attach the pent-4-ynoyl moiety to a diverse array of molecules, including peptides, proteins, and other synthetic intermediates.

The terminal alkyne group provides a second site of reactivity, which is central to many modern synthetic methodologies. smolecule.com The carbon-carbon triple bond can participate in:

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction is prized for its high efficiency, selectivity, and mild reaction conditions, enabling the facile linking of molecular fragments. smolecule.com

Addition Reactions: The alkyne can undergo addition reactions, for example with hydrogen halides.

Cyclization Reactions: The dual presence of the alkyne and the acyl chloride within the same molecule facilitates intramolecular cyclization reactions, providing a pathway to synthesize complex cyclic compounds. smolecule.com

Polymer Science: The alkyne functionality can be utilized as a reactive handle for cross-linking polymers, which can enhance the mechanical and thermal properties of materials. smolecule.com

This dual functionality makes this compound a distinctive and powerful tool in synthetic chemistry, enabling the construction of molecules that might be difficult to access through other routes. smolecule.com

Overview of Research Trajectories and Scope

The versatile reactivity of this compound has led to its application across several distinct fields of chemical research. Its use as a strategic intermediate defines its primary research trajectories.

Pharmaceutical and Medicinal Chemistry: The compound serves as a crucial intermediate in the synthesis of pharmaceutically relevant molecules, including drug intermediates and active pharmaceutical ingredients (APIs). chemblink.com Its structure is incorporated as a building block in the development of novel therapeutic agents, such as kinase inhibitors and antibody-drug conjugates. smolecule.com The ability to use the alkyne as a "handle" for modification via click chemistry is particularly valuable in this context.

Chemical Biology: In the field of chemical biology, this compound is employed to modify biomolecules. It can be used to acylate specific amino acid residues in proteins, thereby introducing a terminal alkyne tag. This tag can then be used for subsequent modifications, such as attaching fluorescent probes or other reporter molecules, facilitating studies of protein interactions and functions in a methodology known as activity-based protein profiling (ABPP).

Materials Science: Research in materials science utilizes this compound for the synthesis of specialty chemicals and the functionalization of materials. smolecule.com Its ability to participate in polymerization and cross-linking reactions is applied to create polymers with tailored properties. smolecule.com Furthermore, the combination of its functional groups can be used to design molecules capable of self-assembly into defined nanostructures. smolecule.com

Agrochemicals: The compound also plays a role as a precursor in the synthesis of modern agrochemicals. smolecule.comchemblink.com It is used to create intermediates for pesticides and herbicides, contributing to the development of compounds for crop protection. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

pent-4-ynoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO/c1-2-3-4-5(6)7/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAWAIQNAGKJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00520253 | |

| Record name | Pent-4-ynoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55183-44-3 | |

| Record name | Pent-4-ynoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pent 4 Ynoyl Chloride

Established Laboratory Syntheses

The most common and well-established methods for the synthesis of pent-4-ynoyl chloride begin with its corresponding carboxylic acid, 4-pentynoic acid. These methods involve the conversion of the carboxylic acid group into a more reactive acyl chloride.

Acyl Chloride Formation from 4-Pentynoic Acid Precursors

The transformation of 4-pentynoic acid into this compound is a standard procedure in organic chemistry, typically achieved using common chlorinating agents. The choice of reagent can be influenced by factors such as reaction conditions, scale, and desired purity of the final product.

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. The reaction proceeds by nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts. This is an advantageous feature as it simplifies the purification of the desired acyl chloride.

The general procedure involves treating 4-pentynoic acid with an excess of thionyl chloride, often with gentle heating or at reflux. The reaction can be performed neat or in an inert solvent such as dichloromethane (B109758) or toluene. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), can be added to accelerate the reaction. After the reaction is complete, the excess thionyl chloride and solvent are typically removed by distillation or under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Table 1: Thionyl Chloride Mediated Synthesis of this compound

| Starting Material | Reagent | Catalyst | Solvent | Typical Conditions | Byproducts |

| 4-Pentynoic Acid | Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) (catalytic) | Dichloromethane (CH₂Cl₂) or neat | Reflux | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |

This table is interactive. You can sort and filter the data.

Oxalyl chloride ((COCl)₂) is another effective reagent for the synthesis of acyl chlorides from carboxylic acids. Similar to thionyl chloride, the byproducts of the reaction with oxalyl chloride, which include carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, facilitating product isolation.

The reaction is typically carried out by adding oxalyl chloride to a solution of 4-pentynoic acid in an anhydrous, non-polar solvent like dichloromethane. A catalytic amount of DMF is often employed, which reacts with oxalyl chloride to form the Vilsmeier reagent, the active catalytic species. The reaction is usually performed at room temperature. Upon completion, the solvent and volatile byproducts are removed under reduced pressure to afford this compound.

Table 2: Oxalyl Chloride Mediated Synthesis of this compound

| Starting Material | Reagent | Catalyst | Solvent | Typical Conditions | Byproducts |

| 4-Pentynoic Acid | Oxalyl Chloride ((COCl)₂) | N,N-Dimethylformamide (DMF) (catalytic) | Dichloromethane (CH₂Cl₂) | Room Temperature | Carbon Dioxide (CO₂), Carbon Monoxide (CO), Hydrogen Chloride (HCl) |

This table is interactive. You can sort and filter the data.

Alternative Routes via Alkylation of Acetylene (B1199291) Derivatives

An alternative synthetic strategy involves the formation of the carbon skeleton through the alkylation of an acetylene derivative. This approach builds the molecule from smaller fragments.

A plausible route would involve the deprotonation of acetylene with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form an acetylide anion. This nucleophilic acetylide can then react with a suitable three-carbon electrophile containing a group that can be subsequently converted to an acyl chloride. For instance, reaction with a 3-halopropanoyl chloride derivative could in principle lead to the direct formation of the target molecule, although this would be challenging due to the high reactivity of the acyl chloride. A more practical approach would be to use an electrophile with a protected carboxylic acid or an ester group, which can be later converted to the acyl chloride.

Transition Metal-Catalyzed Carbonylation Approaches

Transition metal-catalyzed carbonylation reactions offer a powerful method for the introduction of a carbonyl group into a molecule. While specific examples for the direct synthesis of this compound via this method are not prevalent in the literature, a conceptual approach can be proposed.

A potential strategy could involve the palladium-catalyzed carbonylation of a suitable precursor, such as 4-chloro-1-butyne. In this hypothetical reaction, under a carbon monoxide atmosphere and in the presence of a palladium catalyst and a chloride source, the carbon monoxide would insert into the carbon-halogen bond to form the desired acyl chloride. The success of such a reaction would depend on the careful selection of the catalyst, ligands, and reaction conditions to favor the desired carbonylation over potential side reactions.

Advanced Synthetic Approaches to this compound

While the classical methods described above are generally effective, there is ongoing interest in developing more advanced and efficient synthetic routes. These approaches often focus on improving reaction efficiency, reducing waste, and enhancing safety.

For the synthesis of this compound, advanced approaches could include the use of flow chemistry. A continuous flow reactor could offer precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity. The reaction of 4-pentynoic acid with a chlorinating agent could be adapted to a flow system, allowing for rapid and safe production.

Furthermore, novel catalytic systems for the conversion of carboxylic acids to acyl chlorides are continually being developed. These might include more environmentally benign catalysts or reagents that operate under milder conditions. While specific applications to this compound are yet to be widely reported, these emerging technologies hold promise for the future synthesis of this and other valuable chemical intermediates.

Spectroscopic Confirmation in Synthetic Procedures (excluding basic characterization)

Infrared Spectroscopic Analysis of Carbonyl Group Transformation

Infrared (IR) spectroscopy is a crucial analytical technique used to monitor the conversion of 4-pentynoic acid to this compound. The transformation is primarily observed by monitoring the characteristic stretching frequency of the carbonyl (C=O) group, which is sensitive to its electronic environment. spectroscopyonline.com

In the starting material, 4-pentynoic acid, the carbonyl group is part of a carboxylic acid functional group. Carboxylic acids typically exist as hydrogen-bonded dimers, which influences their IR spectrum. The C=O stretching vibration in carboxylic acids appears as a strong and intense band in the region of 1760-1690 cm⁻¹. orgchemboulder.comlibretexts.org Additionally, the presence of the hydroxyl (-OH) group in the carboxylic acid gives rise to a very broad absorption band in the range of 3300-2500 cm⁻¹, corresponding to the O-H stretching vibration. orgchemboulder.com

Upon successful conversion to this compound, the hydroxyl group is replaced by a chlorine atom. This change in the substituent on the carbonyl carbon from a hydroxyl group to a more electronegative chlorine atom leads to a significant shift in the C=O stretching frequency to a higher wavenumber. msu.edu For acyl chlorides, the characteristic C=O stretching absorption is found in the region of 1815-1785 cm⁻¹, with a typical value around 1800 cm⁻¹ for simple acyl chlorides. msu.edu

Therefore, the progress of the reaction can be effectively monitored by observing the disappearance of the broad O-H stretch and the shift of the carbonyl absorption from the 1760-1690 cm⁻¹ region to the higher frequency region around 1800 cm⁻¹. The absence of the broad O-H band and the appearance of the new, sharp C=O band at the higher wavenumber confirm the successful formation of this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid (in 4-pentynoic acid) | O-H Stretch | 3300-2500 (broad) |

| Carboxylic Acid (in 4-pentynoic acid) | C=O Stretch | 1760-1690 |

| Acyl Chloride (in this compound) | C=O Stretch | ~1800 |

Reactivity and Mechanistic Investigations of Pent 4 Ynoyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride group is a highly reactive derivative of a carboxylic acid, making the carbonyl carbon exceptionally electrophilic. chemguide.co.uk This high reactivity is due to the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms, which renders the carbonyl carbon susceptible to attack by various nucleophiles. chemistrystudent.com These reactions typically proceed through a nucleophilic addition-elimination mechanism, where the nucleophile first adds to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbon-oxygen double bond. masterorganicchemistry.com

Formation of Amides via Reaction with Amines

Pent-4-ynoyl chloride reacts readily and often vigorously with primary and secondary amines to form N-substituted amides. chemistrystudent.comchemguide.co.uk The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. chemguide.co.uk This is followed by the collapse of the tetrahedral intermediate, expulsion of the chloride ion, and deprotonation of the nitrogen atom to yield the stable amide product. youtube.com

Due to the formation of hydrogen chloride (HCl) as a byproduct, two equivalents of the amine are typically required. uomustansiriyah.edu.iq The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl, forming an alkylammonium chloride salt. chemguide.co.uk Alternatively, one equivalent of the amine can be used in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl. wikipedia.org

| Amine Reactant | Product | Byproduct |

|---|---|---|

| Ammonia (NH₃) | Pent-4-ynamide | Ammonium chloride (NH₄Cl) |

| Ethylamine (CH₃CH₂NH₂) | N-ethylpent-4-ynamide | Ethylammonium chloride |

| Aniline (C₆H₅NH₂) | N-phenylpent-4-ynamide | Anilinium chloride |

| Dimethylamine ((CH₃)₂NH) | N,N-dimethylpent-4-ynamide | Dimethylammonium chloride |

Formation of Esters via Reaction with Alcohols

In a similar fashion to its reaction with amines, this compound reacts with alcohols to produce esters. chemguide.co.uklibretexts.org The reaction is typically very exothermic and instantaneous, even with cold alcohol. chemguide.co.uk The mechanism involves a nucleophilic attack on the carbonyl carbon by a lone pair of electrons on the alcohol's oxygen atom. youtube.com The subsequent elimination of a chloride ion and a proton from the oxygen atom yields the corresponding ester and hydrogen chloride gas. chemguide.co.ukyoutube.com

The reaction is often carried out in the presence of a weak base like pyridine. The base serves a dual purpose: it catalyzes the reaction and neutralizes the hydrogen chloride byproduct, preventing potential acid-catalyzed side reactions. wikipedia.org

| Alcohol Reactant | Product | Byproduct |

|---|---|---|

| Methanol (CH₃OH) | Methyl pent-4-ynoate | Hydrogen Chloride (HCl) |

| Ethanol (CH₃CH₂OH) | Ethyl pent-4-ynoate | Hydrogen Chloride (HCl) |

| tert-Butanol ((CH₃)₃COH) | tert-Butyl pent-4-ynoate | Hydrogen Chloride (HCl) |

| Phenol (C₆H₅OH) | Phenyl pent-4-ynoate | Hydrogen Chloride (HCl) |

Alkyne Functional Group Reactivity

The terminal carbon-carbon triple bond in this compound allows it to participate in reactions characteristic of alkynes, providing a secondary site for molecular elaboration.

Electrophilic Addition Reactions to the Terminal Alkyne

The terminal alkyne of this compound can undergo electrophilic addition reactions, though these are generally slower than the analogous reactions with alkenes. almerja.com This reduced rate is attributed to the formation of a relatively unstable vinyl carbocation intermediate. chemistrysteps.com

In the addition of hydrogen halides (HX), the reaction follows Markovnikov's rule. openstax.org The electrophilic hydrogen atom adds to the terminal carbon of the alkyne (the carbon with more hydrogen atoms), leading to the formation of the more substituted and therefore more stable vinyl carbocation at the adjacent carbon. openstax.orgpearson.com Subsequent attack by the halide ion yields the vinyl halide. If two equivalents of the hydrogen halide are used, a second addition can occur, typically resulting in a geminal dihalide, where both halogen atoms are attached to the same carbon. pearson.comlibretexts.org

| Reagent | Intermediate | Final Product |

|---|---|---|

| HCl (1 equiv.) | 4-Chloropent-4-enoyl chloride | 4-Chloropent-4-enoyl chloride |

| HCl (2 equiv.) | 4-Chloropent-4-enoyl chloride | 4,4-Dichloropentanoyl chloride |

| Br₂ (1 equiv.) | (E/Z)-4,5-Dibromopent-4-enoyl chloride | (E/Z)-4,5-Dibromopent-4-enoyl chloride |

| H₂O, H₂SO₄, HgSO₄ | Enol intermediate | 4-Oxopentanoyl chloride |

Participation in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

One of the most significant reactions involving the terminal alkyne of this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and specificity. nih.govwikipedia.org The CuAAC reaction unites the terminal alkyne with an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole linkage. nih.govwikipedia.org This stands in contrast to the uncatalyzed thermal Huisgen cycloaddition, which requires higher temperatures and produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.org

The mechanism is believed to involve the formation of a copper(I) acetylide intermediate. wikipedia.org This complex then coordinates with the azide, and a stepwise cyclization process culminates in the formation of the highly stable triazole ring. nih.gov The reaction is highly tolerant of other functional groups and can be performed under mild, often aqueous, conditions. organic-chemistry.orgbioclone.net This allows the pent-4-ynoyl moiety to be efficiently conjugated to a wide variety of azide-containing molecules.

| Alkyne | Azide Reactant | Catalyst System | Product Type |

|---|---|---|---|

| This compound | Benzyl azide | Cu(I) salt (e.g., CuI) or Cu(II) + reductant (e.g., Sodium Ascorbate) | 1-Benzyl-4-(butanoyl chloride)-1,2,3-triazole |

Intramolecular Cyclization Pathways Initiated by Dual Functionalities

The presence of both an electrophilic acyl chloride and a nucleophilic alkyne within the same molecule suggests the potential for intramolecular cyclization. However, direct cyclization of this compound is challenging due to the short four-carbon chain separating the two functional groups. Such a reaction would lead to a highly strained five-membered ring, which is energetically unfavorable.

While direct intramolecular reactions are not commonly reported for this compound itself, its bifunctional nature is exploited in multi-step synthetic sequences. For example, the acyl chloride can be converted into a different functional group that is more amenable to cyclizing onto the alkyne, or the alkyne can be activated to react with the acyl group under specific catalytic conditions. These transformations, however, represent the reactivity of derivatives of this compound rather than intramolecular pathways of the parent compound itself. The primary utility of the compound lies in its ability to undergo sequential reactions at its two distinct functional sites, serving as a versatile linker and building block.

Reactivity Profiling as an Electrophilic Reagent

The electrophilicity of this compound is primarily dictated by the acyl chloride functional group. The carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen. This high degree of electrophilicity makes it susceptible to nucleophilic attack by a wide array of nucleophiles.

The reactivity of this compound in nucleophilic acyl substitution reactions follows the established order for carboxylic acid derivatives, being one of the most reactive acylating agents. nih.gov Its reactions with various nucleophiles are typically rapid and often exothermic. Common nucleophiles that readily react with this compound include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

A general reactivity profile with common nucleophiles is presented below. The reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the hydrogen chloride byproduct.

| Nucleophile | Product | General Reaction Conditions | Relative Reactivity |

| Primary Amine (R-NH₂) | N-substituted amide | Aprotic solvent (e.g., CH₂Cl₂, THF), Base (e.g., Et₃N, pyridine), 0 °C to RT | Very High |

| Secondary Amine (R₂NH) | N,N-disubstituted amide | Aprotic solvent (e.g., CH₂Cl₂, THF), Base (e.g., Et₃N, pyridine), 0 °C to RT | High |

| Alcohol (R-OH) | Ester | Aprotic solvent (e.g., CH₂Cl₂, THF), Base (e.g., Et₃N, pyridine), 0 °C to RT | Moderate |

| Thiol (R-SH) | Thioester | Aprotic solvent (e.g., CH₂Cl₂, THF), Base (e.g., Et₃N, pyridine), 0 °C to RT | Moderate to High |

This table provides a qualitative overview of reactivity. Actual reaction rates are dependent on specific substrates, concentrations, and reaction conditions.

The terminal alkyne group in this compound generally remains a spectator in these nucleophilic acyl substitution reactions, provided that appropriate reaction conditions are chosen. However, its presence offers a valuable handle for subsequent orthogonal chemical modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Applications of Pent 4 Ynoyl Chloride As a Versatile Synthetic Building Block

Construction of Diverse Complex Organic Molecules

The dual reactivity of pent-4-ynoyl chloride makes it an important intermediate in the synthesis of complex molecular architectures across various chemical industries.

In the field of medicinal chemistry, this compound is utilized as a key intermediate in the synthesis of advanced pharmaceutical compounds. Its structure is incorporated into novel therapeutic agents, where the alkyne group is particularly valuable as it allows for the straightforward attachment of other molecular fragments through click chemistry. This modular approach is highly efficient in the development of drug candidates.

Key Research Findings:

Kinase Inhibitors: The pent-4-ynoyl group can be found in the scaffold of certain kinase inhibitors, where the terminal alkyne is used to append specific targeting moieties to the core structure.

Antibody-Drug Conjugates (ADCs): The compound serves as a linker precursor in the construction of ADCs. An amine-containing cytotoxic drug can be acylated with this compound, introducing an alkyne handle. This alkyne can then be "clicked" to an azide-modified antibody, creating a stable conjugate for targeted drug delivery.

| Application Area | Role of this compound | Example Therapeutic Area |

| Kinase Inhibitors | Serves as a structural component and provides an alkyne handle for further functionalization. | Oncology |

| Antibody-Drug Conjugates (ADCs) | Acts as a precursor for linkers to connect cytotoxic agents to antibodies via click chemistry. | Targeted Cancer Therapy |

Similar to its role in pharmaceuticals, this compound is also a precursor in the synthesis of modern agrochemicals. The introduction of an alkyne-modified side chain into a pesticide's molecular structure can be a strategic approach to enhance its efficacy or modify its properties. The acyl chloride function allows for its incorporation into a parent molecule, while the alkyne provides a site for subsequent chemical modification.

Detailed Research Applications:

Fungicides and Herbicides: Research has explored the incorporation of alkynyl groups into the structures of fungicides and herbicides. The rationale is to create novel derivatives with potentially improved binding to biological targets or altered metabolic pathways in the target organism. This compound provides a direct method for introducing such a functional group.

| Agrochemical Class | Synthetic Utility of this compound | Potential Advantage |

| Pesticides | Precursor for introducing alkyne-modified side chains onto active molecules. smolecule.com | Enhanced biological activity |

| Herbicides | Building block for creating novel herbicidal compounds with diverse structures. | Improved target specificity |

Strategic Utility in Protecting Group Chemistry for Amines

Protecting group chemistry is fundamental in multi-step organic synthesis to mask the reactivity of certain functional groups. While the closely related pent-4-enoyl group has been identified as a novel amine-protecting group that can be cleaved under mild conditions, the pent-4-ynoyl group offers analogous protective capabilities with the significant advantage of an embedded alkyne functionality. acs.org

The pent-4-ynoyl group is introduced by reacting an amine with this compound, forming a stable amide. This protects the amine from participating in subsequent reactions. The key advantage of the pent-4-ynoyl group over other protecting groups is that the terminal alkyne remains available for bio-orthogonal reactions, such as CuAAC. This allows for the modification of the protected molecule before the deprotection step. The azido (B1232118) group, the reactive partner in CuAAC, is also known to be used as a protecting group for primary amines. sigmaaldrich.com

Research Findings on Amine Protection:

Orthogonal Reactivity: The pent-4-ynoyl group is stable under various reaction conditions, allowing for selective manipulation of other parts of the molecule.

Dual Functionality: It acts as both a protecting group and a reactive handle. A molecule can be protected, then "clicked" to another molecule or a solid support via its alkyne, and finally deprotected to reveal the amine.

Advanced Chemical Derivatization and Functionalization

The terminal alkyne of this compound is its most powerful feature for advanced chemical applications, enabling derivatization through highly efficient and specific click chemistry reactions.

Fluorescent probes are essential tools in chemical biology for imaging and sensing. The synthesis of these probes often involves linking a fluorophore to a targeting molecule or a sensor. This compound is an ideal reagent for this purpose. An amine-containing fluorophore or biomolecule can be readily acylated with this compound to install a terminal alkyne. This "alkyne-tagged" molecule can then be conjugated to an azide-containing partner, such as a peptide, drug, or nanoparticle, through a CuAAC reaction. nih.govmdpi.com This strategy is widely used due to its high efficiency, mild reaction conditions, and bio-orthogonality.

| Probe Component | Role of this compound | Reaction Type |

| Amine-containing Fluorophore | Introduces a terminal alkyne for subsequent conjugation. | Acylation |

| Biomolecule (e.g., peptide) | Tags the molecule with an alkyne for fluorescent labeling. | Acylation |

| Final Probe Assembly | Enables covalent linkage of the alkyne-tagged component to an azide-tagged partner. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Chiral hexynones are valuable precursors in the synthesis of natural products and their analogues. For instance, chiral hex-5-yn-2-ones are key building blocks for constructing the complex stereochemistry of photosynthetic tetrapyrrole macrocycles. This compound can serve as a precursor to such chiral hexynones. The reaction of this compound with a suitable chiral organometallic reagent, such as a chiral Grignard reagent or an organocuprate, would yield a chiral hexynone. This synthetic route allows for the introduction of a specific stereocenter, which is crucial for the biological activity of the final natural product analogue. The terminal alkyne in the resulting hexynone remains available for further elaboration into complex heterocyclic structures.

Preparation of Clickable Metallosensors and Bioconjugates

The terminal alkyne of this compound serves as a crucial "clickable" handle for the construction of sophisticated molecular sensors and bioconjugates. In the design of metallosensors, a ligand capable of binding a specific metal ion can be functionalized with an azide (B81097) group. Subsequent reaction with an alkyne-modified reporter molecule, often introduced using this compound, via CuAAC click chemistry yields the final sensor. This modular approach allows for the rapid assembly of a variety of sensors with different metal-binding units and signaling components.

Similarly, in the realm of bioconjugation, this compound can be used to introduce a terminal alkyne onto a biomolecule, such as a protein or a peptide. This is typically achieved by reacting the acyl chloride with a nucleophilic residue on the biomolecule, for example, the epsilon-amino group of a lysine (B10760008) residue. The resulting alkyne-tagged biomolecule can then be selectively labeled with an azide-containing probe, such as a fluorescent dye or a biotin (B1667282) tag, using click chemistry. This powerful strategy enables the site-specific modification of biomolecules for a wide range of applications in chemical biology and diagnostics.

Integration into Peptide Modification and Late-Stage Functionalization Strategies

The ability to selectively modify peptides and other complex molecules at a late stage in their synthesis is a significant challenge in medicinal chemistry and drug discovery. This compound offers a valuable tool for such late-stage functionalization. By reacting with a free amine on a fully assembled peptide, it introduces a terminal alkyne that can then be used to attach a wide variety of functionalities. This allows for the rapid generation of a library of modified peptides with diverse properties, which can be screened for enhanced biological activity, stability, or other desired characteristics.

This approach is particularly advantageous as it allows for the diversification of a lead compound without the need for a complete de novo synthesis of each analog. The mild and highly specific nature of the subsequent click reaction ensures that the core structure of the peptide remains intact, while allowing for the introduction of a wide range of modifications.

Conclusion

Polymer Synthesis and Crosslinking Applications

This compound serves as a critical tool for polymer chemists, acting as a versatile building block and crosslinking agent. The acyl chloride group provides a reactive site for straightforward incorporation into polymer chains, while the alkyne functionality offers a latent handle for subsequent crosslinking reactions. This dual reactivity is instrumental in creating robust and resilient polymer networks.

Development of Materials with Enhanced Mechanical Strength

The introduction of this compound into polymer architectures allows for the formation of crosslinked networks, which significantly improves the mechanical properties of the resulting materials. smolecule.com The alkyne groups, once incorporated into the polymer backbone, can undergo various coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form strong covalent bonds between polymer chains. This process transforms a collection of individual polymer chains into a single, interconnected network, leading to a substantial increase in tensile strength, modulus, and toughness. Research in this area is focused on optimizing the crosslinking density and geometry to achieve materials with superior mechanical performance for demanding applications.

Design and Engineering of Self-Assembling Nanostructures

This compound is a valuable tool in the bottom-up fabrication of complex and functional nanostructures. Its ability to introduce a terminal alkyne group onto a molecule allows for the precise design of building blocks that can self-assemble into well-defined architectures.

A notable example is the synthesis of alkyne-terminated oligo(p-phenylenevinylene) (OPV5). In this process, hydroxyl-terminated OPV5 is esterified using this compound to introduce the terminal alkyne. This functionalized oligomer can then be used in subsequent "click" chemistry reactions, for example, with an azide-terminated polymer, to create diblock copolymers. These copolymers, under specific conditions, can self-assemble into sophisticated nanostructures like micelles, nanofibers, or other complex morphologies, driven by the interplay of solvophobic and solvophilic interactions of the different blocks. The alkyne group provided by this compound is crucial for the precise and efficient linking of the constituent molecular components.

Fabrication of End-Functionalized Polymeric Systems

The reactivity of the acyl chloride group in this compound makes it an excellent reagent for the end-functionalization of polymers. This process involves attaching the Pent-4-ynoyl group to the terminus of a polymer chain, thereby introducing a reactive alkyne "handle" at a specific location.

This end-functionalization is a powerful strategy for creating well-defined polymer architectures. For instance, a polymer with a terminal alkyne group can be readily coupled with other molecules or surfaces that have a complementary reactive group, such as an azide (B81097). This "click" chemistry approach is highly efficient and specific, allowing for the creation of block copolymers, star polymers, or for the grafting of polymers onto surfaces to modify their properties. The ability to precisely place a reactive group at the end of a polymer chain opens up a wide range of possibilities for designing advanced materials with tailored functionalities.

Creation of Tailored Functional Materials for Diverse Industrial Applications

The versatility of this compound as a chemical building block extends to the creation of a wide array of tailored functional materials for various industrial sectors. Its ability to participate in a range of chemical reactions allows for the incorporation of specific functionalities into materials, thereby fine-tuning their properties for specific applications.

Q & A

Q. What are the standard synthetic protocols for preparing pent-4-ynoyl chloride, and what methodological considerations ensure high purity?

this compound is typically synthesized via chlorination of 4-pentynoic acid using reagents like oxalyl chloride or thionyl chloride. A key protocol involves reacting the acid with oxalyl chloride in anhydrous dichloromethane under nitrogen, followed by distillation under reduced pressure to isolate the product . Purity is ensured by monitoring reaction completion via FT-IR (disappearance of -COOH stretch at ~1700 cm⁻¹) and NMR (characteristic α-carbonyl chloride signals at δ 2.5–3.0 ppm). Strict exclusion of moisture is critical to avoid hydrolysis .

Q. How can researchers characterize the structural integrity of this compound, and what analytical discrepancies might arise?

Structural characterization relies on combined spectroscopic methods:

- ¹H/¹³C NMR : The alkyne proton (≡C-H) appears as a triplet at δ ~2.0–2.3 ppm, while the carbonyl carbon (C=O) resonates at δ ~170–175 ppm .

- FT-IR : Peaks at ~2120 cm⁻¹ (C≡C stretch) and ~1800 cm⁻¹ (C=O stretch) confirm functionality . Discrepancies in alkyne signals may arise from solvent polarity or trace impurities; cross-validation with GC-MS (m/z 116 for [M]⁺) is recommended .

Q. What safety protocols are essential when handling this compound, given limited toxicity data?

While specific toxicity data for this compound is sparse, analogous acyl chlorides (e.g., pent-4-enoyl chloride) require stringent precautions:

- Use fume hoods, nitrile gloves, and chemical-resistant aprons.

- Store under inert gas (argon/nitrogen) at ≤4°C to prevent hydrolysis.

- First-aid measures for exposure include rinsing with water (15+ minutes for skin/eyes) and immediate medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data in alkyne-acyl chloride coupling reactions involving this compound?

Contradictions in coupling yields (e.g., Sonogashira vs. Glaser-Hay reactions) often stem from competing side reactions (e.g., alkyne oligomerization). Methodological solutions include:

- Catalyst screening : Pd/Cu systems with bulky ligands (e.g., P(t-Bu)₃) suppress undesired pathways .

- Kinetic control : Lower temperatures (0–5°C) and slow reagent addition minimize side reactions.

- In situ monitoring : React-IR tracks intermediate formation to optimize reaction timelines .

Q. What computational strategies are effective in predicting the electrophilic reactivity of this compound in complex reaction environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic attack at the carbonyl carbon. Key parameters include:

- Electrostatic potential maps : Highlight electron-deficient regions (carbonyl > alkyne).

- Activation barriers : Compare pathways for nucleophilic substitution vs. alkyne participation. Experimental validation via Hammett plots (σ⁺ values) aligns with computational predictions to refine mechanistic models .

Q. How should researchers address batch-to-batch variability in nanoparticle functionalization using this compound-derived ligands?

Variability in iron oxide nanoparticle (IONP) surface functionalization arises from inconsistent ligand adsorption. Mitigation strategies include:

- pH control : Adsorption at pH 2 maximizes ligand-NP charge interactions .

- Ligand purity : Pre-purify ligands via column chromatography (silica gel, hexane/EtOAc).

- Quantitative adsorption assays : Use TGA (mass loss ~5–10% corresponds to ligand loading) and XPS (Cl 2p signals confirm covalent binding) .

Q. What methodological frameworks are recommended for analyzing conflicting spectral data in kinetic studies of this compound hydrolysis?

Conflicting kinetic data (e.g., rate constants in polar vs. nonpolar solvents) require:

- Multi-technique analysis : Combine UV-Vis (hydrolysis product tracking), NMR (real-time reaction monitoring), and conductivity measurements.

- Error source quantification : Use ANOVA to distinguish instrumental noise (e.g., baseline drift) from solvent effects .

Methodological Best Practices

Q. How can researchers design reproducible experiments for studying this compound’s stability under varying humidity conditions?

Q. What criteria should guide the selection of solvents for reactions involving this compound to balance reactivity and safety?

Prioritize solvents with:

- Low nucleophilicity : Dichloromethane or THF minimize unwanted side reactions.

- High volatility : Facilitate easy removal under vacuum.

- Non-flammability : Avoid diethyl ether; opt for fluorinated solvents in high-temperature reactions .

Data Interpretation and Reporting

Q. How should researchers document and justify deviations from published protocols in synthesizing this compound derivatives?

- Detailed logs : Record reaction parameters (temp, stirring rate, reagent ratios).

- Comparative analysis : Include side-by-side trials of original vs. modified protocols.

- Peer validation : Share raw data (e.g., NMR spectra) in supplementary materials for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.